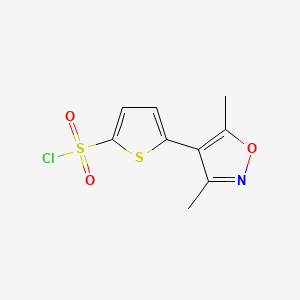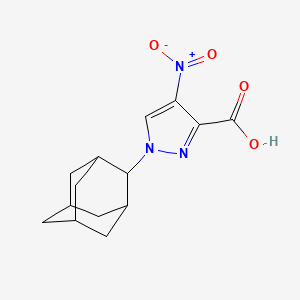
3-Pyrrolidinyl 2-methylpropanoate hydrochloride
Overview
Description
“3-Pyrrolidinyl 2-methylpropanoate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-Pyrrolidinyl 2-methylpropanoate hydrochloride” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Scientific Research Applications
Agrochemical Industry
3-Pyrrolidinyl 2-methylpropanoate hydrochloride: is utilized in the synthesis of agrochemicals, particularly in the creation of pesticides. The compound’s derivatives are known for their effectiveness in protecting crops from pests. The trifluoromethylpyridine (TFMP) derivatives, which include this compound, have been widely adopted in the market, with over 20 new TFMP-containing agrochemicals acquiring ISO common names .
Pharmaceutical Development
In the pharmaceutical industry, 3-Pyrrolidinyl 2-methylpropanoate hydrochloride and its derivatives are integral in developing new medications. Several pharmaceutical products containing the TFMP moiety, which is related to this compound, have been granted market approval. Moreover, many candidates are currently undergoing clinical trials, highlighting the compound’s significance in medicinal chemistry .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound’s derivatives are also used in veterinary medicine. The unique physicochemical properties conferred by the fluorine atom in TFMP derivatives make them suitable for treating various animal health issues .
Synthesis of Organic Compounds
The compound plays a crucial role in the synthesis of organic compounds containing fluorine. Its derivatives are essential in developing fluorinated organic chemicals, which are increasingly important in research due to their biological activities and physical properties .
Biomedical Research
3-Pyrrolidinyl 2-methylpropanoate hydrochloride: is involved in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds with significant biomedical applications. These compounds are used for a wide range of biological targets due to their structural similarity to the purine bases adenine and guanine .
Chemical Properties and Intermediate Use
The compound serves as an intermediate in various chemical reactions. Its unique characteristics contribute to the development of compounds with desired chemical properties for use in different fields, including functional materials .
properties
IUPAC Name |
pyrrolidin-3-yl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)8(10)11-7-3-4-9-5-7;/h6-7,9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJWZJAPHLXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)


